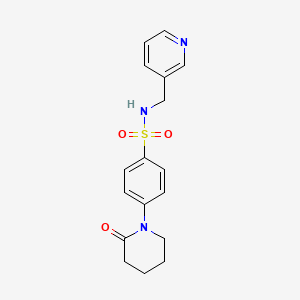
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is believed to exert its therapeutic effects by targeting the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on mice, this compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to be involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by the NF-κB signaling pathway, such as cell proliferation and apoptosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzenesulfonyl chloride. This intermediate is then reacted with piperidin-2-one to produce this compound.
Applications De Recherche Scientifique
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, it has been shown to inhibit the growth of cancer cells by targeting the tumor microenvironment. In a study conducted on pancreatic cancer cells, this compound was found to reduce the expression of pro-inflammatory cytokines and chemokines, which are known to promote tumor growth and metastasis.
In the field of neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In a study conducted on mice, this compound was found to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-5-1-2-11-20(17)15-6-8-16(9-7-15)24(22,23)19-13-14-4-3-10-18-12-14/h3-4,6-10,12,19H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSGYUSTHSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
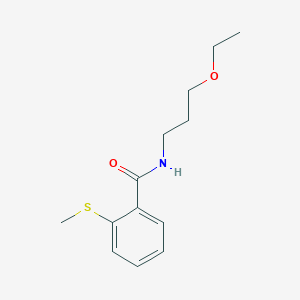
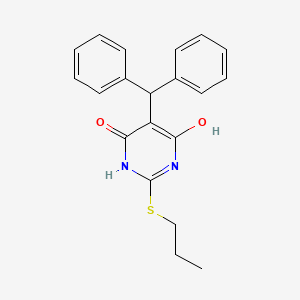
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
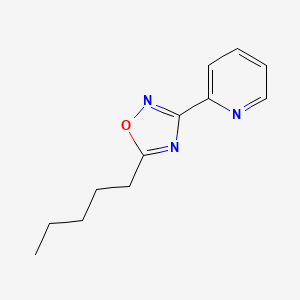
![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)
![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)
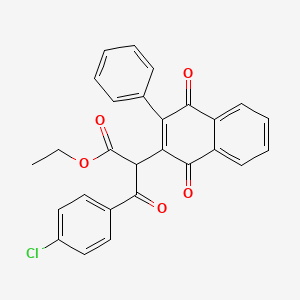



![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
